

Unraveling the Intracellular Impact of SKF 96365: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Skf 96365	
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Abstract

SKF 96365 is a widely utilized pharmacological tool, initially characterized as a selective inhibitor of receptor-mediated calcium entry. However, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the intracellular signaling pathways significantly affected by **SKF 96365**. It consolidates quantitative data on its various molecular targets, details common experimental methodologies for studying its effects, and presents visual representations of the core signaling cascades it modulates. The evidence underscores the compound's broad-spectrum activity, extending beyond its classical role as a TRPC channel antagonist to include potent inhibition of other ion channels and modulation of critical cellular processes such as apoptosis and autophagy. This guide serves as a comprehensive resource for designing experiments and interpreting data related to **SKF 96365**.

Core Mechanisms of Action: Beyond TRPC Inhibition

Initially identified as a blocker of receptor-mediated Ca2+ entry, **SKF 96365** is now understood to have a wide range of molecular targets.[1] Its primary mechanism revolves around the modulation of intracellular calcium ([Ca2+]i) homeostasis, but its effects are not confined to a



single channel family. Researchers should exercise caution when using **SKF 96365** as a sole diagnostic agent for TRPC activity due to its numerous off-target effects.[2]

The principal targets of **SKF 96365** include:

- Store-Operated Calcium Entry (SOCE): **SKF 96365** is a well-documented inhibitor of SOCE, a crucial Ca2+ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca2+ stores.[3][4] It has been shown to inhibit STIM1, the primary sensor of ER Ca2+ levels that initiates SOCE.[4]
- Transient Receptor Potential Canonical (TRPC) Channels: It is widely used as an antagonist
 of TRPC channels, which are key mediators of receptor-mediated Ca2+ entry (RMCE).[1][5]
 However, its lack of specificity is a significant consideration.
- Voltage-Gated Calcium Channels (VGCCs): The compound is a potent blocker of multiple classes of VGCCs. It demonstrates particularly high affinity for low-voltage-activated (LVA) T-type Ca2+ channels (CaV3.1) and also inhibits high-voltage-activated (HVA) channels, including L-type, P/Q-type, and N-type channels, at typical experimental concentrations.[1][2]
- Potassium (K+) Channels: SKF 96365 also blocks several types of potassium channels, including hERG, hKCNQ1/hKCNE1, and hKir2.1.[3]
- Sodium/Calcium Exchanger (NCX): In a context-dependent manner, particularly in cells with high NCX expression like glioblastoma, SKF 96365 can enhance the reverse mode of the NCX. This action paradoxically leads to an increase in intracellular Ca2+ by promoting Ca2+ influx.[6][7]

Quantitative Data: Inhibitory and Modulatory Profile

The efficacy of **SKF 96365** varies significantly depending on the target channel and cell type. The following tables summarize key quantitative data from published studies.



Target Channel Family	Specific Channel <i>I</i> Process	IC50 / EC50	Cell Type	Notes
Voltage-Gated Ca2+ Channels	hCaV3.1 (T-type)	~560 nM	HEK293 Cells	Potent, state- independent blockade.[1]
General VGCCs	~10 μM	Platelets, Neutrophils	General inhibition of receptor-mediated influx.	
Na+/Ca2+ Exchanger	NCX (Reverse Mode)	EC50 of 9.79 μM	Glioblastoma Cells	Enhances reverse operation, leading to Ca2+ influx.[6][7]
Cancer Cell Proliferation	Esophageal Squamous Carcinoma	IC50: 5.58 μM (K510)	K510, K30, EC9706	Inhibits growth in a time- and dose-dependent manner.[9]
Esophageal Squamous Carcinoma	IC50: 31.52 μM (K30)	K510, K30, EC9706	Inhibits growth in a time- and dose-dependent manner.[9]	
Esophageal Squamous Carcinoma	IC50: 23.78 μM (EC9706)	K510, K30, EC9706	Inhibits growth in a time- and dose-dependent manner.[9]	



Experimental Model	Concentration Used	Observed Effect	Reference
hCaV3.1 Inhibition	1 μΜ	86.3% reversible inhibition of current.	[1]
hCaV3.1 Inhibition	10 μΜ	Complete abolishment of currents.	[1]
Glioblastoma Cell Cycle Arrest	5 - 40 μΜ	Concentration- dependent arrest in S and G2 phases.	[6]
MPP+ Induced Cytotoxicity	10 - 50 μΜ	Increased cell viability and inhibited apoptosis.	[10]
Acetylcholine-induced Depolarization	3 - 50 μΜ	Dose-dependent inhibition in smooth muscle.	[8]

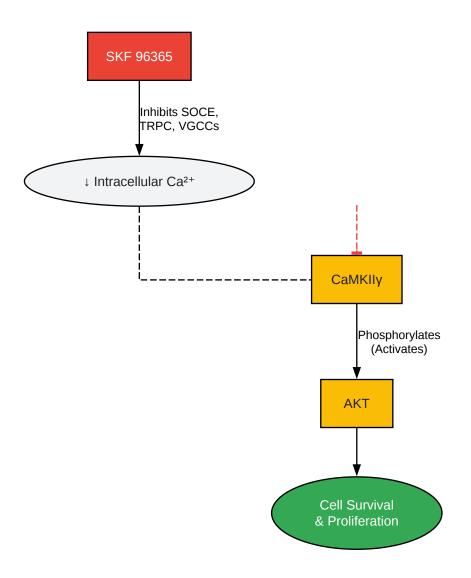
Affected Intracellular Signaling Pathways

By modulating [Ca2+]i, **SKF 96365** influences a host of downstream signaling cascades that govern fundamental cellular processes.

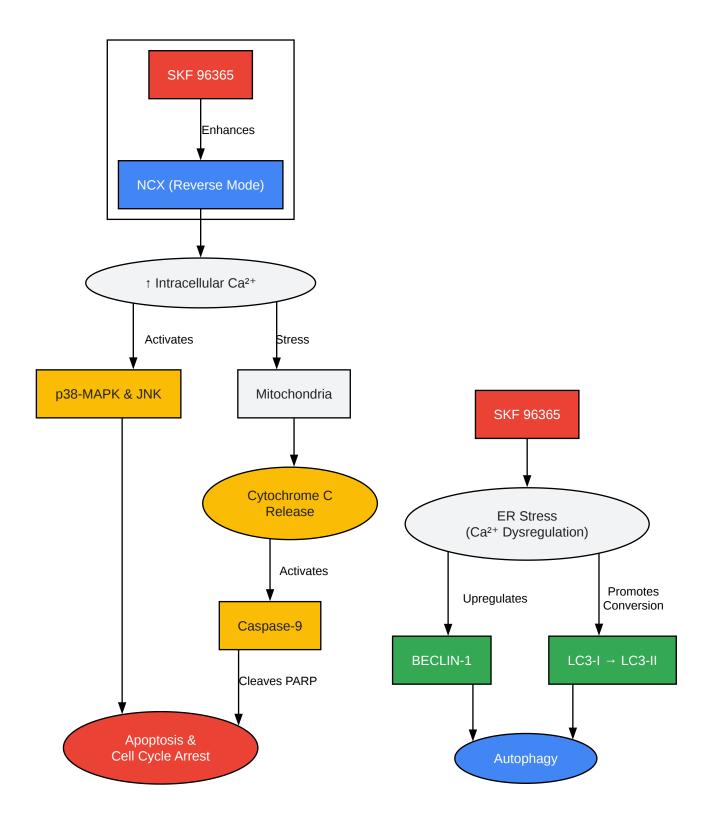
Calcium-Dependent Kinase Pathways

A primary consequence of altered [Ca2+]i is the modulation of calcium-dependent signaling cascades. In some cancer cells, **SKF 96365** has been shown to inhibit the Calcium/Calmodulin-Dependent Protein Kinase IIy (CaMKIIy)/AKT signaling cascade.[3] This inhibition can disrupt survival signals and contribute to the compound's anti-neoplastic effects.

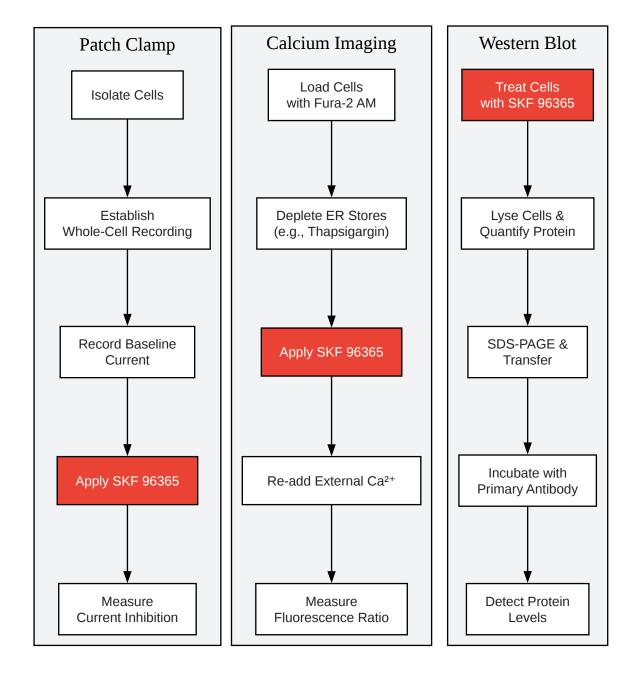












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- To cite this document: BenchChem. [Unraveling the Intracellular Impact of SKF 96365: A
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 [https://www.benchchem.com/product/b1663603#intracellular-pathways-affected-by-skf-96365]

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